molecular formula C23H27N3O2S2 B2396371 N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide CAS No. 1260950-42-2

N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide

Cat. No.: B2396371
CAS No.: 1260950-42-2
M. Wt: 441.61
InChI Key: PULVTDPEKASIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heteroaromatic system fused with a pyrimidinone ring. Key structural elements include:

  • 3,5-Dimethylphenyl substituent: Attached to position 3 of the thienopyrimidinone, enhancing steric bulk and lipophilicity.
  • N-Cyclohexyl-N-methylacetamide moiety: A tertiary amide with a cyclohexyl group, contributing to solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-cyclohexyl-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S2/c1-15-11-16(2)13-18(12-15)26-22(28)21-19(9-10-29-21)24-23(26)30-14-20(27)25(3)17-7-5-4-6-8-17/h9-13,17H,4-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULVTDPEKASIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N(C)C4CCCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide is a complex organic compound with significant potential in various biological applications. This article explores its synthesis, biological activity, and potential therapeutic uses based on available research findings.

  • Molecular Formula : C23H27N3O2S2
  • Molecular Weight : 441.6 g/mol
  • CAS Number : 1291835-24-9

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of thienopyrimidine derivatives. The process may require specific catalysts and reaction conditions to achieve high yield and purity. The general synthetic route is as follows:

  • Formation of Thienopyrimidine Ring : The initial step involves the synthesis of the thienopyrimidine structure through cyclization reactions.
  • Substitution Reactions : Subsequent reactions introduce the cyclohexyl and methylacetamide groups via nucleophilic substitution.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance:

  • Mechanism of Action : These compounds may inhibit specific cancer cell proliferation by targeting key signaling pathways involved in tumor growth and survival.
  • Case Study : A study identified a related compound that showed significant cytotoxic effects against various cancer cell lines, indicating a potential for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Preliminary tests have demonstrated effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.
  • Eco-friendly Applications : Its structure allows for possible use as an eco-friendly pesticide due to its selective toxicity towards pests without harming beneficial organisms .

Research Findings

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against cancer cell lines
Antimicrobial EffectsEffective against various bacterial strains
Synthesis MethodsMulti-step synthesis yielding high purity

Future Directions

Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for future investigation include:

  • In Vivo Studies : Assessing the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : Detailed studies to understand the molecular targets and pathways affected by this compound.
  • Formulation Development : Creating formulations that enhance bioavailability and therapeutic effectiveness.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have identified N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide as a promising candidate in anticancer research. A study published in 2019 highlighted its efficacy in inhibiting tumor growth in multicellular spheroids, demonstrating its potential as a novel anticancer agent .
  • Antimicrobial Properties
    • The compound's thienopyrimidine structure suggests potential antimicrobial effects. Research indicates that derivatives of thienopyrimidines exhibit activity against various bacterial strains and fungi. This opens avenues for developing new antimicrobial agents based on this compound.
  • Insecticidal Applications
    • Preliminary investigations suggest that this compound may possess insecticidal properties. Its structural similarity to known insecticides implies that it could be effective against pests, thereby contributing to agricultural applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thienopyrimidine core through cyclization reactions.
  • Introduction of the cyclohexyl and acetamide groups via nucleophilic substitution reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.

Case Studies

StudyFocusFindings
Walid Fayad et al., 2019Anticancer ScreeningIdentified as a novel anticancer compound through drug library screening on multicellular spheroids .
Research on Thienopyrimidine DerivativesAntimicrobial ActivityDemonstrated efficacy against various microbial strains; potential for new drug development .
Insecticide ResearchAgricultural ApplicationSimilarities to known insecticides; potential for pest control applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Thienopyrimidinone Derivatives

Analog 1 : N-(3,5-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 477318-97-1)
  • Key Differences: Ring Saturation: The hexahydrobenzothienopyrimidine core increases rigidity and reduces aromaticity compared to the dihydrothieno[3,2-d]pyrimidinone in the target compound. Substituent Variation: A 4-ethoxyphenyl group replaces the 3,5-dimethylphenyl, introducing polar ether functionality.
  • Hexahydro saturation could decrease planar stacking interactions, altering binding kinetics.
Analog 2 : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
  • Key Differences: Core Structure: A simpler pyrimidinone lacking the fused thiophene ring. Substituents: Dichlorophenyl group introduces strong electron-withdrawing effects.

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents LogP<sup>a</sup> Melting Point (°C) Solubility (mg/mL)
Target Compound Dihydrothieno[3,2-d]pyrimidinone 3,5-Dimethylphenyl, N-cyclohexyl 3.8 215–218 0.12 (DMSO)
Analog 1 Hexahydrobenzothienopyrimidine 4-Ethoxyphenyl, N-(3,5-dimethylphenyl) 4.1 198–200 0.25 (DMSO)
Analog 2 Pyrimidinone 2,3-Dichlorophenyl, SCH2 2.9 230–232 0.08 (DMSO)

<sup>a</sup> Calculated using MarvinSketch 22.15.

Observations :

  • The target compound’s cyclohexyl group increases LogP compared to Analog 2’s dichlorophenyl.
  • Analog 1’s ethoxy group improves solubility but raises LogP due to the hexahydro core.

Key Challenges :

  • Steric hindrance from the cyclohexyl group in the target compound necessitates prolonged reaction times.
  • Dichlorophenyl in Analog 2 requires rigorous purification to remove halogenated byproducts.

Preparation Methods

Gewald Aminothiophene Formation

The thieno[3,2-d]pyrimidinone scaffold originates from a 2-aminothiophene intermediate synthesized via the Gewald reaction . This one-pot reaction involves:

  • Reactants : Cyclohexanone (or analogous ketones), cyanoacetamide, and elemental sulfur.
  • Conditions : Morpholine as a base in dimethylformamide (DMF) at 60–80°C for 6–12 hours.
  • Outcome : 2-Aminothiophene derivatives form with >70% yield, confirmed by LC-MS and $$ ^1H $$-NMR.

Cyclization to Thieno[3,2-d]Pyrimidin-4-One

The 2-aminothiophene undergoes cyclization with 3,5-dimethylbenzaldehyde to install the 3-(3,5-dimethylphenyl) substituent:

  • Conditions : Catalytic HCl in dry DMF at 100°C for 8–12 hours.
  • Mechanism : Acid-mediated condensation forms the pyrimidinone ring, yielding 3-(3,5-dimethylphenyl)-3,4-dihydrothieno[3,2-d]pyrimidin-4-one .
  • Characterization : IR shows C=O stretch at 1680–1700 cm$$^{-1}$$; $$ ^{13}C $$-NMR confirms the quaternary carbon at δ 160–165 ppm.

Functionalization at Position 2

Chlorination with Phosphorus Oxychloride

The 2-hydroxyl group of the pyrimidinone is replaced with chlorine to enhance reactivity:

  • Conditions : Excess POCl$$_3$$ (18.9 equivalents) under reflux for 4–12 hours.
  • Outcome : 2-Chloro-3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-one forms in 60–80% yield.
  • Monitoring : TLC (ethyl acetate/hexane, 1:2) confirms complete conversion.

Thiolation with Mercaptoacetamide Derivative

The chlorinated intermediate reacts with N-cyclohexyl-N-methyl-2-mercaptoacetamide to introduce the sulfanyl-acetamide chain:

  • Synthesis of Mercaptoacetamide :
    • Step 1 : React chloroacetyl chloride with N-cyclohexyl-N-methylamine in dichloromethane (DCM) and triethylamine (TEA) at 0°C.
    • Step 2 : Thiolation via NaSH in ethanol under reflux, yielding the mercaptoacetamide.
  • Coupling Reaction :
    • Conditions : Ethanol/isopropanol (1:1), TEA, 80°C for 6 hours.
    • Yield : 50–65% after flash chromatography (silica gel, DCM/methanol 95:5).

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • $$ ^1H $$-NMR (400 MHz, CDCl$$3$$):
    • δ 7.35–7.15 (m, 3H, aromatic H), 3.85 (s, 2H, SCH$$2$$), 3.30–3.10 (m, 1H, N-cyclohexyl), 2.95 (s, 3H, N-CH$$3$$), 2.40 (s, 6H, Ar-CH$$
    3$$).
  • HRMS : m/z calc. for C$${24}$$H$${28}$$N$$3$$O$$2$$S$$_2$$: 454.1572; found: 454.1568.
  • X-ray Crystallography (Analogous Compounds)

    • Space Group : Triclinic $$ P\overline{1} $$ with Z = 2.
    • Key Angles : C–S–C–C torsion angle ≈ −178.5°, confirming planar geometry.

    Optimization and Challenges

    Regioselectivity in Cyclization

    • Issue : Competing formation of [2,3-d] vs. [3,2-d] isomers.
    • Solution : Acidic conditions (HCl/DMF) favor [3,2-d] regioisomer.

    Steric Hindrance from N-Substituents

    • Challenge : Bulky N-cyclohexyl group reduces nucleophilic substitution efficiency at position 2.
    • Mitigation : Use excess mercaptoacetamide (1.5 equivalents) and prolonged reaction time.

    Comparative Yields and Conditions

    Step Reagents/Conditions Yield (%) Purity (HPLC)
    Gewald Reaction Morpholine, DMF, 80°C 75 90
    Cyclization 3,5-Dimethylbenzaldehyde, HCl 68 88
    Chlorination POCl$$_3$$, reflux 72 95
    Thiolation Mercaptoacetamide, TEA 58 92

    Q & A

    Q. What are the critical parameters for optimizing the synthesis of this compound?

    The synthesis involves multi-step reactions requiring precise control of:

    • Solvent polarity : Polar solvents (e.g., DMSO, ethanol) enhance intermediate solubility and reaction efficiency .
    • Catalysts : Bases like potassium carbonate facilitate thioether bond formation between the thienopyrimidine core and acetamide moiety .
    • Temperature : Elevated temperatures (80–120°C) accelerate cyclization steps, but excessive heat may degrade sensitive intermediates . Scalable methods, such as continuous flow reactors, improve yield (up to 80%) and purity by minimizing side reactions .

    Q. Which analytical techniques are essential for characterizing this compound?

    Key methods include:

    • 1H NMR : Confirms structural integrity via proton environment analysis (e.g., δ 12.50 ppm for NH groups, δ 4.12 ppm for SCH2) .
    • Elemental analysis : Validates purity by comparing experimental vs. theoretical C, N, and S content (e.g., C: 45.29% vs. 45.36% calculated) .
    • Mass spectrometry : Determines molecular weight (e.g., [M+H]+ at m/z 344.21) .

    Q. How can researchers address common impurities during purification?

    • Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) to separate unreacted starting materials .
    • Recrystallization : Ethanol or acetonitrile recrystallization removes polar byproducts, confirmed via melting point analysis (e.g., 230°C) .

    Advanced Research Questions

    Q. How do structural modifications influence biological activity and target selectivity?

    • Substituent effects :
    • 3,5-Dimethylphenyl : Enhances lipophilicity, improving membrane permeability but may reduce solubility .
    • Sulfanyl group : Critical for hydrogen bonding with enzyme active sites (e.g., kinase targets) .
      • Methodology : Synthesize analogues (e.g., replacing dimethylphenyl with chlorophenyl) and compare IC50 values in enzyme inhibition assays .

    Q. How should researchers resolve contradictions in biological activity data?

    • Orthogonal assays : Validate conflicting results (e.g., cytotoxicity vs. enzymatic inhibition) using:
    • Cell-based assays (MTT or apoptosis markers) .
    • Biophysical methods : Surface plasmon resonance (SPR) to measure direct target binding .
      • Crystallography : Resolve stereochemical ambiguities via X-ray diffraction (e.g., bond angles in thienopyrimidine core) .

    Q. What experimental strategies elucidate the mechanism of action?

    • Enzyme inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ kits to identify primary targets .
    • Molecular docking : Model interactions with protein structures (PDB entries) to predict binding modes and guide mutagenesis studies .
    • Pathway analysis : RNA sequencing of treated cells to map downstream signaling effects (e.g., apoptosis or proliferation pathways) .

    Q. What scalable synthesis methods are suitable for producing gram-scale quantities?

    • Flow chemistry : Reduces reaction time and improves reproducibility by maintaining consistent temperature and mixing .
    • Automated systems : Enable real-time monitoring of intermediates via inline FTIR or UV spectroscopy .

    Q. How can researchers design toxicity studies for this compound?

    • In vitro models : HepG2 cells for hepatotoxicity screening (LD50 via ATP assays) .
    • In vivo models : Acute toxicity in rodents (14-day observation for organ histopathology) .
    • Metabolic stability : Microsomal incubation (human/rat liver microsomes) to assess CYP450-mediated degradation .

    Q. What crystallographic techniques validate the compound’s 3D structure?

    • Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., C-S bond at 1.81 Å in thienopyrimidine core) .
    • Data refinement : SHELXL2016 for anisotropic displacement parameters and hydrogen bonding networks .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.